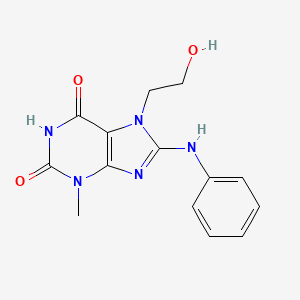
8-Anilino-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“8-Anilino-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione” is a chemical compound with the linear formula C14H15N5O3. Its CAS Number is 115294-88-7 and it has a molecular weight of 301.307 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula, C14H15N5O3 . For a more detailed structural analysis, such as bond lengths and angles, a more specialized resource or tool would be needed.Scientific Research Applications
Synthesis and Chemical Reactions
The compound has been investigated for its role in the synthesis of β,β-Diacyl-enamines and -enoles, highlighting a method for the formylation of CH2-acidic compounds via Anilinomethylene derivatives, which is applicable to a broad range of compounds including pyrazolones and pyrazolin-3,5-diones (Wolfbeis & Junek, 1979). This showcases the compound's versatility in chemical synthesis.
Biological Activity and Inhibition
Research has identified novel inhibitors of Arabidopsis thaliana cytokinin oxidase/dehydrogenase, demonstrating the synthesis of new groups of 2-X-6-anilinopurines, which include compounds with potential cytokinin-like activities. This highlights the compound's relevance in plant biology and its potential use in regulating plant growth (Zatloukal et al., 2008).
Antitumor and Antimicrobial Activities
The compound has been part of studies exploring the synthesis and biological evaluation of derivatives with potential antitumor and antimicrobial activities. For example, syntheses of novel heterocycles such as purino[7,8-g]-6-azapteridines and their examination for biological activities underscore the compound's potential in medicinal chemistry and drug discovery (Ueda et al., 1987).
Novel Compound Synthesis
The compound's role in the synthesis of novel azo dyes derived from 8-methyl-4-hydroxyl-2-quinolone and their evaluation for UV-vis studies and biological activity against bacteria like Bacillus subtilis and Pseudomonas aeruginosa showcases its utility in developing new materials with potential applications in dyeing and antibacterial coatings (Rufchahi et al., 2013).
Green Chemistry Applications
An improved and benign synthesis of 9,10-Diarylacridine-1,8-dione and indenoquinoline derivatives from 3-Anilino-5,5-dimethylcyclohex-2-enones in an ionic liquid medium demonstrates the compound's application in green chemistry, providing a more environmentally friendly approach to chemical synthesis (Wang et al., 2006).
properties
IUPAC Name |
8-anilino-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-18-11-10(12(21)17-14(18)22)19(7-8-20)13(16-11)15-9-5-3-2-4-6-9/h2-6,20H,7-8H2,1H3,(H,15,16)(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDDNOITCINMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3=CC=CC=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Anilino-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione | |
CAS RN |
115294-88-7 |
Source


|
| Record name | 8-ANILINO-7-(2-HYDROXYETHYL)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

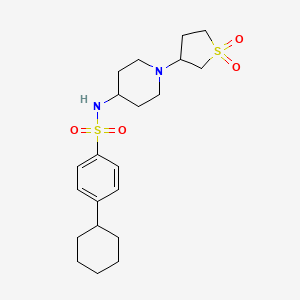
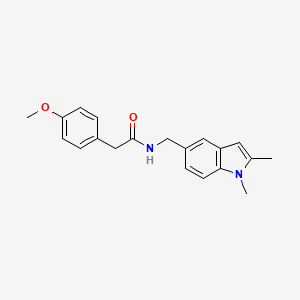
![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2722561.png)
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2722562.png)
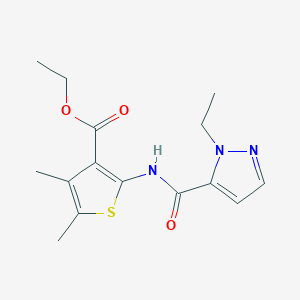
![N,6-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2722566.png)
![N-(3-{5-[1-(1H-indol-6-ylcarbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)propanamide](/img/structure/B2722568.png)
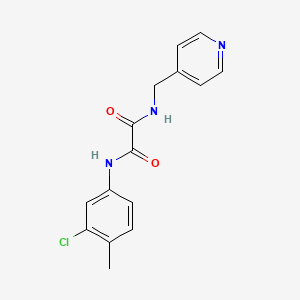
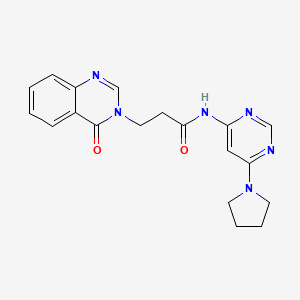
![4,5-Dimethyl-6-(4-methylphenyl)-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2722572.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2722576.png)
![N-(3-acetamidophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2722578.png)
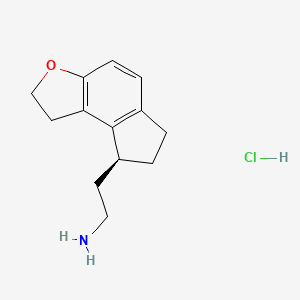
![2-[(4-chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide](/img/structure/B2722580.png)